Papuaforin A

Description

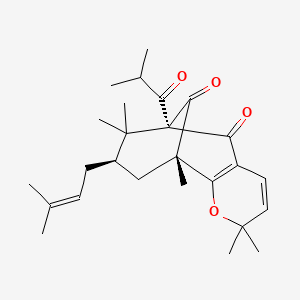

Structure

3D Structure

Properties

Molecular Formula |

C26H36O4 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(1S,9R,11R)-1,4,4,10,10-pentamethyl-11-(3-methylbut-2-enyl)-9-(2-methylpropanoyl)-3-oxatricyclo[7.3.1.02,7]trideca-2(7),5-diene-8,13-dione |

InChI |

InChI=1S/C26H36O4/c1-15(2)10-11-17-14-25(9)21-18(12-13-23(5,6)30-21)20(28)26(22(25)29,24(17,7)8)19(27)16(3)4/h10,12-13,16-17H,11,14H2,1-9H3/t17-,25+,26-/m1/s1 |

InChI Key |

JSVUKSQJGVQKBT-CXAHNHKCSA-N |

Isomeric SMILES |

CC(C)C(=O)[C@@]12C(=O)C3=C([C@@](C1=O)(C[C@H](C2(C)C)CC=C(C)C)C)OC(C=C3)(C)C |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C3=C(C(C1=O)(CC(C2(C)C)CC=C(C)C)C)OC(C=C3)(C)C |

Synonyms |

papuaforin A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Papuaforin a

Identification of Botanical Sources and Natural Habitats

Papuaforin A has been identified and isolated from specific plant species belonging to the family Hypericaceae. knapsackfamily.com The primary botanical source for this compound is Hypericum papuanum. nih.govknapsackfamily.com

The natural habitat of a plant species encompasses the specific environmental and biological conditions required for its survival and growth. green.earthenglishclub.com Hypericum papuanum is native to Papua New Guinea. nih.govacs.org The genus Hypericum is found in diverse habitats, including terrestrial environments like forests and grasslands. green.earthenglishclub.com Some related habitats for plants in this family include wetlands such as fens, which are characterized by peaty or clayey-silt-laden soils. life-anthropofens.fr

| Botanical Information | Description |

| Family | Hypericaceae knapsackfamily.com |

| Genus | Hypericum nih.gov |

| Species | Hypericum papuanum nih.govknapsackfamily.com |

| Natural Habitat | Found in Papua New Guinea nih.govacs.org |

Extraction and Fractionation Techniques from Plant Materials

The isolation of this compound from its botanical source involves a multi-step process beginning with extraction from plant tissues. The general procedure for obtaining phytochemicals involves the use of a solvent to solubilize the desired compounds from the plant material. e3s-conferences.org

For Hypericum species, the dried and powdered aerial parts of the plant are typically used for extraction. researchgate.netuni-halle.de One documented method involves extraction with petroleum ether. researchgate.net An alternative and more detailed procedure for related compounds from the Hypericum genus begins with extracting the leaves with chloroform (B151607) (CHCl3). uni-halle.de The choice of solvent is crucial, as it dictates the types of compounds that will be solubilized. e3s-conferences.org

Following the initial extraction, the crude extract undergoes fractionation to separate the complex mixture into simpler groups of compounds. A common technique is silica (B1680970) gel column chromatography. uni-halle.de In this process, the chloroform extract is applied to a silica gel column and eluted with a solvent gradient, which involves progressively changing the polarity of the mobile phase. uni-halle.de A typical gradient system for separating PPAPs is n-hexane-ethyl acetate (B1210297) (EtOAc) followed by ethyl acetate-methanol (MeOH). uni-halle.de The collected fractions are monitored, often by Thin-Layer Chromatography (TLC), and those containing similar compound profiles are combined for further purification. uni-halle.de

Chromatographic Purification Strategies (e.g., HPLC, Countercurrent Chromatography)

The final stage in isolating pure this compound involves advanced chromatographic techniques that offer high resolution. nih.gov

High-Performance Liquid Chromatography (HPLC): For this compound, the final purification is effectively achieved using semipreparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net HPLC is a powerful purification technique renowned for its high separation efficiency, which is essential for isolating a specific compound from a complex mixture of structurally related phytochemicals. knauer.net Preparative HPLC, which handles larger sample quantities than analytical HPLC, was used to isolate several related compounds from Hypericum extracts, yielding pure substances. uni-halle.deacs.org

Countercurrent Chromatography (CCC): Countercurrent chromatography is another advanced liquid-liquid separation technique well-suited for the purification of natural products. researchgate.netamericanlaboratory.com Unlike solid-support-based chromatography like HPLC, CCC utilizes two immiscible liquid phases (a liquid stationary phase and a liquid mobile phase). researchgate.netwikipedia.org The substance separation is based on the differential partitioning of the solutes between these two liquid phases. wikipedia.org A key advantage of CCC is the elimination of irreversible sample adsorption onto a solid support, which ensures high product recovery. americanlaboratory.comnih.gov This method is highly effective for separating a wide range of natural products, from alkaloids to flavonoids. researchgate.netwikipedia.org While direct application on this compound isn't detailed in the provided context, its utility for separating complex natural product mixtures makes it a relevant and powerful strategy in this field. energy.gov

| Isolation Stage | Technique | Details |

| Extraction | Solvent Extraction | Dried, powdered aerial parts of Hypericum papuanum are extracted with a solvent such as petroleum ether or chloroform. researchgate.netuni-halle.de |

| Fractionation | Silica Gel Column Chromatography | The crude extract is separated into fractions using a silica gel column with a solvent gradient system (e.g., n-hexane-EtOAc and EtOAc-MeOH). uni-halle.de |

| Final Purification | Semipreparative RP-HPLC | Fractions containing the target compound are further purified using reversed-phase HPLC to yield pure this compound. researchgate.net |

Biosynthetic Pathways and Precursors of Papuaforin a

Proposed General Biosynthetic Routes for Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

Polycyclic polyprenylated acylphloroglucinols (PPAPs) are a class of hybrid natural products that originate from both the polyketide and the mevalonate/methylerythritol phosphate (B84403) pathways. acs.orgnih.gov The biosynthesis of PPAPs is believed to start with a phloroglucinol (B13840) derivative, which serves as the core scaffold. This aromatic core is then subjected to prenylation, a process where isoprenoid units, such as dimethylallyl pyrophosphate, are attached. researchgate.net

The general biosynthetic route involves the dearomatization of the phloroglucinol core, followed by a series of cyclization reactions to form the characteristic bicyclo[3.3.1]nonane core structure of PPAPs. nsf.govacs.org The initial products of prenylation are monocyclic polyprenylated acylphloroglucinols (MPAPs), which are less complex precursors to the polycyclic forms. acs.org Subsequent intramolecular cyclizations, which can be enzyme-mediated, lead to the formation of the bicyclic core. nsf.gov

PPAPs are categorized into different types, such as Type A and Type B, based on the substitution pattern on their core structure. acs.org Type A PPAPs, which include Papuaforin A, are characterized by an acyl group at the C1 position and a quaternary center at the adjacent C8 position. nih.govacs.org

The construction of the bicyclo[3.3.1]nonane core is a critical step in the biosynthesis of PPAPs. Synthetic studies have explored various methods to achieve this, including Michael additions and Birch reductions, which may mimic aspects of the natural biosynthetic pathway. rsc.org

Enzymatic Mechanisms and Key Intermediates in this compound Biosynthesis

The specific enzymatic machinery responsible for the biosynthesis of this compound has not been fully elucidated. However, based on the general biosynthesis of PPAPs and total synthesis studies, a plausible pathway can be proposed. The biosynthesis likely involves several key enzymatic steps and intermediates.

The initial steps are believed to involve the formation of a phloroglucinol core, likely through the action of a polyketide synthase. This is followed by prenylation reactions catalyzed by prenyltransferase enzymes, which attach isoprenoid side chains to the aromatic ring.

A key step in the formation of the polycyclic structure is the cyclization of the prenylated phloroglucinol precursor. While total synthesis approaches have utilized methods like gold(I)-catalyzed carbocyclization, in nature, this transformation is expected to be catalyzed by one or more cyclase enzymes. thieme-connect.combeilstein-journals.org The formation of the bicyclic core of this compound likely proceeds through a series of intramolecular cyclizations, with specific intermediates that have been targeted in synthetic efforts. nih.gov

One of the distinguishing features of this compound is the presence of a pyran ring, which is formed by the connection of the hydroxyl group at C2 to the prenyl group at C3. nih.gov This cyclization is a crucial step in the late stages of the biosynthetic pathway and is likely catalyzed by a specific enzyme. The total synthesis of this compound has provided insights into the possible sequence of these cyclization events and the nature of the advanced intermediates involved. thieme-connect.com

Genetic Determinants and Regulatory Aspects of Biosynthesis

The genetic basis for the biosynthesis of this compound and other PPAPs is not yet well understood. It is widely hypothesized that the genes encoding the biosynthetic enzymes for PPAPs are organized into biosynthetic gene clusters (BGCs). This arrangement, common for the production of secondary metabolites in plants and microorganisms, allows for the coordinated expression of all the necessary enzymes. nih.gov

A putative BGC for this compound would be expected to contain genes for a polyketide synthase (for the phloroglucinol core), several prenyltransferases (for the attachment of isoprenoid units), oxidoreductases (such as cytochrome P450 monooxygenases for hydroxylations and other modifications), and cyclases (for the formation of the polycyclic core and the pyran ring).

The regulation of such a BGC is likely to be complex, involving transcription factors that respond to specific developmental or environmental signals. However, the specific regulatory genes and mechanisms controlling the biosynthesis of this compound remain to be identified. The identification and characterization of the this compound BGC would be a significant step towards understanding how the production of this complex molecule is controlled and would open up possibilities for its biotechnological production.

Chemical Synthesis Approaches to Papuaforin a and Its Analogs

Overview of Total Synthesis Efforts for Papuaforin A and Related PPAPs

The PPAP family of natural products, which includes compounds like hyperforin (B191548), garsubellin A, and nemorosone, has been the subject of intense synthetic investigation for decades. nih.govnsf.gov These molecules are derived from hybrid polyketide and mevalonate/methylerythritol phosphate (B84403) biosynthetic pathways. capes.gov.bracs.org The successful total synthesis of numerous PPAPs has been achieved, driven by the advent of innovative synthetic strategies and powerful bond-forming reactions. nih.govcapes.gov.bracs.org

The total synthesis of this compound, along with its congeners Papuaforin B and C, was notably accomplished by the Barriault group. nih.govthieme-connect.com Their work, alongside a formal synthesis of nemorosone, showcased a modular strategy capable of accessing multiple members of the PPAP family from common intermediates. nih.gov This achievement underscored the progress in the field, transforming targets once considered formidable into accessible goals for chemical synthesis. nih.govacs.org The development of methods to construct the core bicyclo[3.3.1]nonane structure has been a central theme in these synthetic campaigns. nih.gov

| Natural Product | Research Group | Key Synthetic Highlight | Reference |

|---|---|---|---|

| Papuaforins A, B, C | Barriault | Modular synthesis via a gold(I)-catalyzed 6-endo-dig carbocyclization for late-stage functionalization. | nih.govacs.org |

| Hyperforin | Barriault | Application of gold(I)-catalysis to construct the complex framework. | nih.gov |

| Garsubellin A | Shibasaki / Danishefsky | Among the first total syntheses of a complex PPAP, establishing foundational strategies. | uky.edu |

| (±)-Clusianone | Simpkins | Strategy based on bridgehead lithiation for functionalization. | acs.org |

| (+)-Clusianone | Coltart | First asymmetric total synthesis utilizing N-amino cyclic carbamate (B1207046) alkylation. | duke.edu |

**4.2. Design and Development of Key Synthetic Methodologies

The synthesis of this compound and its analogs has seen the application of both strategies. For instance, the modular approach developed by the Barriault group is a prime example of convergent synthesis. nih.govacs.org They synthesized key fragments which were then united using a gold-catalyzed cyclization, allowing for a divergent and efficient route to several different PPAP natural products. nih.govthieme-connect.com Earlier approaches, such as some strategies developed by the Kraus group toward nemorosone, involved more stepwise, linear sequences to build the core structure, highlighting the evolution of synthetic design in this area. nih.gov

Controlling the precise three-dimensional arrangement of atoms (stereochemistry) is critical, as the biological activity of a molecule is dependent on its shape. A stereoselective reaction favors the formation of one stereoisomer over others. chemistrydocs.com When a reaction produces one of two enantiomers (non-superimposable mirror images) in preference, it is termed enantioselective. chemistrydocs.com

In the context of PPAP synthesis, significant effort has been dedicated to achieving stereocontrol. Various methods have been employed:

Substrate-Controlled Diastereoselectivity : In many cases, the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. For example, the tandem Michael-aldol annulations used to form the bicyclic core can proceed with high diastereoselectivity due to the conformational constraints of the intermediates. ucl.ac.uk

Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed. This approach provides a reliable way to introduce chirality.

Catalytic Asymmetric Synthesis : The use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product is a highly efficient and attractive strategy. chemistrydocs.com The first asymmetric total synthesis of (+)-clusianone, a related PPAP, utilized an enantioselective N-amino cyclic carbamate alkylation to set a key stereocenter. duke.edu Similarly, enantioselective total syntheses have been achieved through methods like desymmetrization of a cyclohexadiene ring. ucl.ac.uk

Biomimetic synthesis is a strategy that seeks to mimic the way molecules are constructed in nature. unimelb.edu.auudel.edu Chemists take inspiration from proposed biosynthetic pathways, often involving elegant cascade reactions that efficiently build molecular complexity from simpler precursors. unimelb.edu.aualbany.edu

Several synthetic approaches to this compound and other PPAPs have been inspired by their presumed biosynthesis. nih.govacs.org Key biomimetic strategies include:

Dearomatization of Phloroglucinol (B13840) Derivatives : The biosynthesis of PPAPs is thought to involve the dearomatization of a phloroglucinol or acylphloroglucinol precursor. ucl.ac.ukosti.gov Synthetic chemists have adopted this logic, using methods like catalytic enantioselective alkylative dearomatization to construct key intermediates. nsf.gov

Oxidative Cyclizations : The Porco group has demonstrated that an oxidative dearomatization-annulation cascade can be used to rapidly construct PPAP analogs. nsf.gov This biosynthesis-inspired, diversity-oriented synthesis approach takes advantage of the innate reactivity of phloroglucinol scaffolds. nih.govacs.org

Electrocyclizations : A strategy involving an oxa-6π electrocyclic reaction in tandem with other transformations was reported in a route toward the this compound-C natural products, mimicking a pericyclic reaction that may occur in nature. researchgate.net

Stereoselective and Enantioselective Approaches

Construction of the Bicyclo[3.3.1]nonane Core Structure of this compound

The signature structural motif of this compound is the bicyclo[3.3.1]nonane core. capes.gov.brresearchgate.net The development of efficient methods to forge this bridged bicyclic system has been a primary focus of synthetic efforts. nih.gov The challenge lies in forming multiple carbon-carbon bonds, often creating sterically congested quaternary carbon centers, with high levels of stereocontrol. uky.eduucl.ac.uk Several powerful annulation (ring-forming) strategies have been developed.

A common approach involves a Michael addition followed by an intramolecular cyclization. ucl.ac.ukrsc.org For example, Nicolaou's group investigated an acid-catalyzed tandem Michael addition-intramolecular aldol (B89426) condensation of a diketone with an enal to assemble the core. rsc.org The Kraus group also explored Michael additions extensively in their synthetic attempts toward this compound, including a Michael addition followed by a Birch reduction and cyclization. ucl.ac.ukrsc.orgresearchgate.net

Other notable strategies for constructing the core are summarized in the table below.

| Methodology | Description | Key Reagents/Conditions | Associated Research Group(s) | Reference |

|---|---|---|---|---|

| Michael/Aldol Cascade | A tandem reaction where a Michael addition is followed by an intramolecular aldol condensation to form two C-C bonds and the bicyclic system. | Diketone, acrolein, acid catalyst (e.g., TfOH) | Nicolaou | nih.govrsc.org |

| Effenberger-type Cyclization | A tandem bond-forming strategy that constructs two C-C bonds in a single step from an enol ether and malonyl dichloride. | Hindered TMS enol ether, malonyl dichloride | Stoltz, Simpkins | nih.govrsc.org |

| Gold(I)-Catalyzed Carbocyclization | A mild and efficient 6-endo-dig cyclization of a cyclic enol ether containing an alkyne to forge the bicyclic core. | Au(I) catalyst (e.g., [Ph3PAuNTf2]) | Barriault | nih.govbeilstein-journals.org |

| Michael-Michael Cascade | A proposed but challenging sequence of two Michael additions to build the core. Realized in a stepwise manner. | Cyclohexenone derivative, Michael acceptor, base (e.g., tBuOK) | Kraus | nih.gov |

| Diketene (B1670635) Annulation / Oxidative Ring Expansion | An annulation with diketene followed by a hypervalent iodine-mediated oxidative rearrangement to expand a five-membered ring into the six-membered ring of the bicyclo[3.3.1]nonane system. | Diketene, PhI(OAc)2, KOH | Maimone | nsf.govresearchgate.net |

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound is fraught with challenges that have spurred significant chemical innovation. A primary difficulty is the creation of the highly substituted bicyclo[3.3.1]nonane framework, particularly the construction of adjacent quaternary carbon centers, which are sterically hindered. uky.edubeilstein-journals.org Early synthetic routes often struggled with low yields, harsh reaction conditions, or a lack of stereocontrol. beilstein-journals.org For instance, the Kraus group found that a proposed double-Michael cascade was not easily realized, forcing them to adopt a stepwise approach. nih.gov

To overcome these hurdles, chemists have developed a number of innovative solutions:

Gold Catalysis : The Barriault group's use of a gold(I)-catalyzed carbocyclization was a major breakthrough. nih.govbeilstein-journals.org This method proceeds under mild conditions, is tolerant of steric congestion, and enabled a modular and scalable synthesis of Papuaforins A, B, and C. acs.orgnih.govacs.org

Novel Annulation and Cascade Reactions : The development of new tandem reactions, such as the diketene annulation/oxidative ring expansion by Maimone's group and the dearomative conjunctive allylic annulation by Porco's group, has provided rapid access to the complex PPAP core. nsf.govnih.govacs.orgresearchgate.net These cascades build molecular complexity efficiently by forming multiple bonds in a single operation.

Flow Chemistry : In some cases, challenging late-stage transformations have been enabled by the use of flow chemistry, which can allow for better control over reaction parameters and the handling of unstable intermediates. acs.org

Bridgehead Functionalization : The Simpkins group developed methods using bridgehead lithiation, a difficult transformation, to allow for the late-stage introduction of functional groups onto the bicyclic core of clusianone, a strategy with potential applications to other PPAPs. acs.org

These innovations not only enabled the successful synthesis of this compound and its analogs but also contributed valuable new tools and strategies to the broader field of organic chemistry. nih.govacs.org

Exploration of Biological Activities and Mechanisms of Action of Papuaforin a

Cytotoxic Activity in Established Cellular Models

The cytotoxic potential of Papuaforin A and related compounds has been evaluated in several cancer cell lines. While specific IC50 values for this compound are not extensively detailed in the provided search results, the general class of PPAPs, including compounds like hyperforin (B191548) and garsubellin A, are known for their cytotoxic effects. rsc.orgnih.gov For instance, studies on other natural compounds show potent cytotoxicity against various cancer cell lines, with IC50 values indicating high toxicity at low concentrations. scielo.sa.crmdpi.comnih.govnih.gov The evaluation of cytotoxicity is crucial for determining the potential of a compound as an anticancer agent. nih.govmdpi.com

A related pentacyclic alkaloid, papuamine (B1245492), demonstrated a significant reduction in cell survival in MCF-7 human breast cancer cells at a concentration of 10 µM after 12 hours of incubation. nih.gov At 5 µM, while not significantly cytotoxic after 24 hours, it induced the formation of autophagosome vesicles. nih.gov This suggests that the cytotoxic effects are concentration-dependent and may be preceded by other cellular processes like autophagy. nih.gov

Table 1: Cytotoxic Activity of Papuamine in MCF-7 Cells This table is based on data for papuamine, a related alkaloid, as specific data for this compound was limited in the search results.

| Concentration | Time (hours) | Observation |

|---|---|---|

| 5 µM | 24 | No significant cytotoxicity; autophagosome formation observed. nih.gov |

| 10 µM | 12 | Significant reduction in cell survival. nih.gov |

Investigation of Specific Biological Effects (e.g., Antimicrobial, Antiviral, Anthelmintic, Antifungal, Anti-HIV)

The biological activities of this compound and its chemical relatives extend beyond cytotoxicity.

Antimicrobial and Antifungal Activity: While direct studies on this compound's antimicrobial or antifungal properties are not specified in the provided results, the broader class of natural compounds it belongs to is known for these activities. mdpi.commdpi.comscielo.brnih.govresearchgate.net For example, other polyprenylated acylphloroglucinols like hyperforin have demonstrated antibacterial properties. acs.orgresearchgate.net

Anti-HIV Activity: A closely related class of compounds, the papuamides, which are cyclic depsipeptides, have been reported to exhibit anti-HIV-1 activity. nih.govnih.gov Papuamide A, for instance, acts as an entry inhibitor, preventing the virus from infecting host cells. nih.govnih.gov This inhibition is not specific to the viral envelope glycoprotein (B1211001) and appears to be due to a direct virucidal mechanism, as the compound targets the virus itself rather than the host cell. nih.govnih.gov The other papuamides (B, C, and D) also inhibit viral entry. nih.govnih.gov Phenolic compounds from plants have also been identified as a promising group of natural products with anti-HIV activity. bibliotekanauki.pl

Identification of Cellular and Molecular Targets

Research into the specific cellular and molecular targets of this compound is ongoing. For the related compound papuamine, studies in MCF-7 breast cancer cells have identified key players in its mechanism of action. Papuamine exposure leads to an increase in the pro-apoptotic protein Bax in the mitochondrial fraction and the release of cytochrome c into the cytosol. nih.gov This is accompanied by an increase in the activation of c-Jun N-terminal kinase (JNK). nih.gov

In the context of anti-HIV activity, papuamide A does not appear to bind to CD4 or the HIV envelope protein gp120, which are typical targets for entry inhibitors. nih.govnih.gov Instead, it directly targets the virus, suggesting a different mode of interaction. nih.govnih.gov

Mechanistic Studies of Biological Interventions (e.g., Autophagy Induction, Mitochondrial Damage, Enzyme Inhibition)

The biological effects of compounds related to this compound are underpinned by several key cellular mechanisms.

Autophagy Induction: Papuamine has been shown to induce autophagy in MCF-7 cells. nih.govnih.gov At lower concentrations (5 µM), it causes the formation of autophagosome vesicles, and at higher, cytotoxic concentrations (10 µM), the increase in autophagy is time-dependent and occurs before the onset of cell death. nih.gov This suggests that autophagy is an early response to the compound. nih.govnih.gov The study concluded that papuamine causes an earlier onset of autophagy followed by a delayed reduction in cell survival. nih.gov

Mitochondrial Damage: A central aspect of papuamine's mechanism is the induction of mitochondrial damage. nih.govnih.gov This is evidenced by a concentration- and time-dependent decrease in the mitochondrial membrane potential and the release of cytochrome c. nih.govmdpi.com The process of degrading and recycling damaged mitochondria is known as mitophagy. nih.gov The release of cytochrome c from the mitochondria is a critical step in the intrinsic pathway of apoptosis. nih.govnih.gov

Enzyme Inhibition and Pathway Activation: Papuamine treatment leads to the activation of JNK, a key stress-activated protein kinase. nih.gov The release of cytochrome c is associated with this JNK activation. nih.gov Furthermore, inhibiting autophagy with 3-Methyladenine (MA) was found to increase JNK activation in the presence of papuamine, indicating a complex interplay between these pathways. nih.gov

Preclinical Evaluation in In Vitro and In Vivo (Non-Human) Experimental Models

The preclinical assessment of novel compounds like this compound involves sophisticated models to better predict their effects in a biological system.

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of in vivo tissues. biorxiv.orgwjgnet.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant platform. wjgnet.commimetas.comnih.govdechema.de These models better mimic tissue-like structures, cell-cell interactions, and cell-matrix interactions. wjgnet.commimetas.com For instance, 3D cultures of cancer cells have been shown to increase the expression of cancer stem-like cell markers compared to 2D cultures. wjgnet.com

Organ-on-a-chip (OOC) systems represent a further advancement, incorporating microfluidic technology to simulate the dynamic conditions and functions of entire organs. mdpi.comcolumbia.edunih.govnih.govwikipedia.org These systems allow for real-time imaging and analysis of cellular activities in a functional tissue context and can even connect different "organ" modules to study systemic effects. mdpi.comcolumbia.eduwikipedia.org Such advanced models are crucial for studying complex processes like cancer metastasis and angiogenesis and for more accurate drug efficacy and toxicity testing. mimetas.comcolumbia.edu

While no specific in vivo animal model studies for this compound were found in the search results, such models are a standard and essential part of preclinical evaluation for promising therapeutic compounds. For example, xenograft animal models, where human cancer cells are inoculated into immunocompromised animals like mice, are commonly used to assess the antitumor effects of a compound in a living system. mdpi.com Studies on other natural products have used mouse models to evaluate efficacy in conditions like colitis, demonstrating the potential to reduce inflammation and tissue damage. researchgate.net These in vivo studies provide critical information on a compound's activity and potential therapeutic applications that cannot be obtained from in vitro models alone. researchgate.net

Structure Activity Relationship Sar Studies of Papuaforin a and Derivatives

Fundamental Principles and Methodologies of SAR Analysis

The core principle of SAR analysis is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. numberanalytics.com Even minor alterations to a molecule's framework can lead to significant changes in its biological effects. oncodesign-services.com SAR studies aim to decipher these relationships by synthesizing and testing a series of related compounds to pinpoint the structural features that enhance or diminish a desired biological activity. oncodesign-services.comgardp.org

Methodologies employed in SAR analysis are diverse and can be broadly categorized as experimental and computational. oncodesign-services.comsolubilityofthings.com

Experimental Approaches: These involve the actual synthesis of analog compounds and their subsequent evaluation in biological assays. oncodesign-services.com This provides empirical data on how structural modifications influence activity. solubilityofthings.com

Computational Approaches: These methods utilize computer modeling to predict how changes in a molecule's structure will affect its biological activity. oncodesign-services.com Techniques like molecular docking simulate the interaction between a compound and its biological target, offering insights into binding affinity and orientation. solubilityofthings.com

Both qualitative and quantitative approaches are integral to SAR analysis. Qualitative SAR focuses on identifying trends and patterns in how structural changes impact activity, often leading to new hypotheses for drug design. solubilityofthings.com Quantitative Structure-Activity Relationship (QSAR) models, on the other hand, use statistical methods to establish mathematical relationships between chemical structure and biological activity. solubilityofthings.comwikipedia.org

Elucidation of Key Structural Features Critical for Biological Activity

While specific SAR data for Papuaforin A is not extensively detailed in the provided search results, general principles for related compounds, the polycyclic polyprenylated acylphloroglucinols (PPAPs), offer valuable insights. The biological activity of PPAPs is largely dictated by the arrangement and nature of the substituents decorating a common bicyclo[3.3.1]nonane-2,4,9-trione core. researchgate.net This rigid framework orients the lipophilic side chains and the hydrophilic trione (B1666649) moiety in a specific spatial arrangement, which is critical for their biological function. researchgate.net

For the broader class of phloroglucinol (B13840) derivatives, slight modifications to substituents or changes in stereochemistry have been shown to result in a significant loss of activity, highlighting the specificity of the structure-activity relationship. thieme-connect.com In the context of this compound, which belongs to the PPAP family, it is hypothesized that the bicyclic acylphloroglucinol subunit is a key pharmacophore. osti.govresearchgate.net The presence and specific positioning of prenyl groups and other functionalities on this core structure are likely crucial for its biological effects.

Impact of Chemical Derivatization and Substituent Variations on Activity

Chemical derivatization is a key strategy in SAR studies to probe the importance of different functional groups within a molecule. jfda-online.com This involves chemically modifying a lead compound to create a library of derivatives with systematic variations. jfda-online.comnih.gov The biological activity of these derivatives is then assessed to understand the contribution of each modified group.

For instance, in studies of other natural products, replacing a particular structural element, such as a trans-butadiene bridge with a 1,2,3-triazole, amide, or ester moiety, has been shown to significantly alter biological activity and target specificity. rsc.org This demonstrates that even seemingly subtle changes can have a profound impact.

In the case of PPAPs like this compound, the substituents on the bicyclo[3.3.1]nonane core are responsible for their diverse biological activities. researchgate.net A synthetic strategy that allows for the late-stage introduction of these substituents is highly valuable as it enables the generation of a wide variety of analogs for SAR studies. acs.org This approach, separating the construction of the core framework from its decoration, is key to systematically exploring how different substituents (R1 to R4) influence the biological profile of the molecule. researchgate.net

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgnih.govjocpr.com These models are instrumental in drug discovery for predicting the activity of new, untested compounds, thereby saving time and resources. nih.govresearchgate.netcreative-biostructure.com

The general workflow for developing a QSAR model involves:

Data Set Collection: Assembling a series of compounds with known biological activities. nih.gov

Descriptor Calculation: Generating numerical representations (descriptors) of the physicochemical properties and structural features of the molecules. nih.gov

Model Development: Using statistical methods, such as multiple linear regression, to create a mathematical equation that links the descriptors to the biological activity. mdpi.com

Model Validation: Rigorously testing the model's predictive power using both internal and external sets of compounds. nih.govmdpi.com

While specific QSAR models for this compound are not detailed in the provided results, the application of QSAR to natural products is a well-established practice. nih.govresearchgate.net For example, QSAR models have been successfully used to predict the antimalarial activity of natural compounds and the photosensitizer activity of porphyrin derivatives. nih.govmdpi.com A validated QSAR model for this compound and its derivatives could predict the activity of novel analogs, guide the design of more potent compounds, and provide insights into the mechanisms of action. creative-biostructure.commdpi.com

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and SAR analysis. kallipos.gramazon.com These methods allow researchers to visualize and simulate molecules in three dimensions, providing deep insights into their interactions with biological targets. oncodesign-services.comjstar-research.com

Molecular docking is a key technique used to predict the preferred binding orientation of a ligand to its receptor. solubilityofthings.comnih.govnih.gov By calculating a scoring function, docking can estimate the binding affinity, helping to prioritize compounds for synthesis and biological testing. nih.gov This method has been widely applied to various targets, including identifying potential inhibitors for viruses like SARS-CoV-2. europeanreview.orgnih.gov

For natural products like this compound, molecular docking can be used to generate hypotheses about its molecular target and binding mode. mdpi.comcore.ac.uk For instance, docking studies on other natural products have successfully elucidated the interactions with target enzymes, explaining the observed SAR and guiding further structural modifications. mdpi.com

Beyond docking, other computational methods like molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, offering further refinement of the binding mechanism. nih.govuneb.br These computational approaches, when integrated with experimental SAR data, create a powerful synergy that accelerates the journey from a natural product lead to a potential drug candidate. solubilityofthings.com

Analytical Methodologies for the Detection and Characterization of Papuaforin a

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of Papuaforin A from complex mixtures, such as extracts of its natural source, Hypericum papuanum. ethz.ch It is also the standard for assessing the purity of synthesized or isolated samples. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this type, leveraging differences in polarity for separation. waters.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. waters.com Compounds are separated based on their hydrophobicity; more non-polar compounds like this compound interact more strongly with the stationary phase and thus have longer retention times compared to more polar impurities. By optimizing the mobile phase composition, gradient, and flow rate, a high degree of separation can be achieved. hplc.eu

The purity of a this compound sample is determined by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak at the characteristic retention time for this compound is indicative of high purity. The presence of additional peaks suggests the existence of impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment, often expressed as a percentage of the total peak area.

Table 1: Typical Parameters for RP-HPLC Analysis of Phloroglucinol (B13840) Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (ODS), 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for hydrophobic interactions. |

| Mobile Phase | Gradient of Water and Acetonitrile (ACN) | The changing solvent composition elutes compounds with a wide range of polarities. |

| Detector | UV-Vis Detector (e.g., at 280 nm) | Monitors the column effluent for UV-absorbing compounds like this compound. wikipedia.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences resolution and analysis time. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system for analysis. |

This table represents typical starting conditions for method development; actual parameters must be optimized for the specific analysis.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Analysis and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information for the structural elucidation of this compound. wikipedia.org When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of individual components within a mixture. core.ac.uk

High-resolution mass spectrometry (HRMS), often using a time-of-flight (TOF) analyzer, can determine the mass of the parent ion with high accuracy. core.ac.uk This allows for the calculation of a precise elemental formula, which is a crucial first step in identifying an unknown compound or confirming the identity of a synthesized one.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. nationalmaglab.org In an MS/MS experiment, the parent ion of this compound is selected (MS1), subjected to fragmentation through techniques like collision-induced dissociation (CID), and the resulting fragment ions are then analyzed (MS2). nationalmaglab.orgwikipedia.org The fragmentation pattern is like a molecular fingerprint, revealing the structure of different parts of the molecule and how they are connected. wikipedia.org Studies on related papuaforins have utilized fragmentation patterns to understand their complex structures. core.ac.uk This detailed structural information is vital for distinguishing between isomers and confirming the molecular architecture. researchgate.net

Table 2: Illustrative MS and MS/MS Data for Molecular Structure Analysis

| Analysis Stage | Ion Type | m/z (Hypothetical) | Information Gained |

|---|---|---|---|

| MS1 | [M+H]⁺ (Parent Ion) | 519.34 | Provides the molecular weight of this compound, allowing for elemental formula determination. |

| MS/MS | Fragment Ion 1 | 451.28 | Corresponds to a specific neutral loss (e.g., a C5H8 side chain), indicating its presence. |

| MS/MS | Fragment Ion 2 | 383.22 | Represents a subsequent fragmentation, helping to map the core bicyclic structure. |

| MS/MS | Fragment Ion 3 | 219.11 | Points to a key structural motif, such as the phloroglucinol ring system. |

Note: The m/z values are hypothetical and for illustrative purposes to demonstrate the principles of MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the complete chemical structure of organic molecules like this compound. ethz.chsolubilityofthings.com It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). iosrjournals.org

1D NMR (¹H and ¹³C): A ¹H NMR spectrum provides information on the different types of protons in the molecule, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). acdlabs.com The chemical shift (δ) of each proton signal indicates its electronic environment. acdlabs.comwisc.edu A ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., whether they are part of a carbonyl group, an aromatic ring, or an aliphatic chain). np-mrd.org

2D NMR: Two-dimensional NMR experiments are essential for assembling the complete molecular structure by showing correlations between different nuclei. solubilityofthings.comnumberanalytics.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems and establish connectivity through bonds.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals which atoms are close to each other in space, providing crucial information for determining the relative stereochemistry of the molecule. ethz.ch

The constitution and relative stereochemistry of the papuaforins were originally determined through extensive use of these NMR techniques. ethz.ch

Table 3: Representative ¹H NMR Data for a Structural Moiety in this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment (Hypothetical) |

|---|---|---|---|---|

| 5.25 | t | 1H | 7.1 | Olefinic proton (-CH=) |

| 3.10 | d | 2H | 7.1 | Allylic protons (-CH₂-) |

| 1.75 | s | 3H | - | Vinylic methyl protons (-CH₃) |

| 1.68 | s | 3H | - | Vinylic methyl protons (-CH₃) |

Data is illustrative. Reporting includes chemical shift, multiplicity (s=singlet, d=doublet, t=triplet), number of protons, and coupling constants. wisc.edu

Table 4: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment (Hypothetical) |

|---|---|---|

| 205.1 | C | Ketone Carbonyl (C=O) |

| 158.4 | C | Enol Carbon (C-O) |

| 135.2 | C | Quaternary Olefinic Carbon |

| 121.3 | CH | Olefinic Carbon |

| 45.7 | C | Quaternary Alkyl Carbon |

| 25.8 | CH₃ | Methyl Carbon |

Data is illustrative. The chemical shift indicates the electronic environment of each carbon atom. rsc.org

Advanced Spectroscopic Techniques (e.g., CD Spectroscopy, UV-Vis)

In addition to NMR and MS, other spectroscopic techniques provide valuable information about the electronic properties and stereochemistry of this compound.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org Molecules with chromophores, such as the conjugated ketone and enol systems present in this compound, exhibit characteristic absorption maxima (λmax). technologynetworks.com UV-Vis spectroscopy is useful for confirming the presence of these conjugated systems and can be used for quantitative analysis based on the Beer-Lambert law. wikipedia.orgunchainedlabs.com

Circular Dichroism (CD) Spectroscopy: this compound is a chiral molecule, meaning it is not superimposable on its mirror image. Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. ntu.edu.sg This technique is exceptionally sensitive to the three-dimensional or stereochemical structure of chiral molecules. mdpi.com The resulting CD spectrum is characteristic of a molecule's absolute configuration and conformation. It is a powerful tool for confirming the stereochemistry of a newly synthesized or isolated natural product, often by comparing the experimental spectrum to that of known compounds or to spectra generated by computational calculations. biu.ac.ilnih.gov

Table 5: Information from Advanced Spectroscopic Techniques

| Technique | Property Measured | Information Obtained for this compound |

|---|---|---|

| UV-Vis Spectroscopy | Light absorbance vs. wavelength | Confirms presence of conjugated chromophores; used for quantification. |

| CD Spectroscopy | Differential absorbance of circularly polarized light | Provides information on the absolute configuration and conformation of the chiral centers. |

Development and Validation of Sensitive Quantification Methods in Research Matrices

To accurately measure the concentration of this compound in complex research matrices, such as biological fluids or cell culture media, it is essential to develop and validate a sensitive and reliable analytical method. labmanager.comparticle.dk This process ensures that the data generated are accurate, precise, and reproducible. ijpsr.com LC-MS/MS is often the technique of choice for this purpose due to its high sensitivity and specificity.

The validation of an analytical method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu The key validation parameters include:

Specificity: The ability of the method to unequivocally measure this compound in the presence of other components, such as metabolites, impurities, or matrix components.

Linearity and Range: Demonstrating a direct proportional relationship between the instrument response and the concentration of this compound over a specified range.

Accuracy: The closeness of the measured concentration to the true value, often assessed by analyzing samples with known amounts of added this compound (spike recovery).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of this compound that can be detected but not necessarily quantified with acceptable accuracy and precision.

Limit of Quantification (LOQ): The lowest amount of this compound that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), indicating its reliability during normal use. iaea.org

Table 6: Key Parameters for Analytical Method Validation

| Validation Parameter | Purpose | Typical Acceptance Criteria (for LC-MS) |

|---|---|---|

| Linearity | Confirms proportional response | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Measures agreement with true value | Recovery of 80-120% of the spiked amount |

| Precision (Repeatability & Intermediate) | Measures scatter between measurements | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |

| Limit of Quantification (LOQ) | Defines the lower limit for reliable measurement | Signal-to-Noise ratio ≥ 10; must meet accuracy/precision criteria |

| Specificity | Ensures no interference at the retention time | No significant peaks in blank matrix samples |

| Robustness | Assesses reliability under varied conditions | RSD of results should remain within acceptable limits |

Acceptance criteria can vary based on the specific application and regulatory requirements. europa.euiaea.org

Ecological and Chemoecological Relevance of Papuaforin a

Role of Papuaforin A in Plant Defense Mechanisms

The production of secondary metabolites is a primary strategy for plants to defend themselves against a variety of environmental threats, including pathogens, herbivores, and competing plants. The chemical nature of this compound and related compounds found in Hypericum papuanum suggests a significant role in the plant's defense system.

One of the most well-documented defensive roles for compounds isolated from the Hypericum genus is their antimicrobial activity. researchgate.netmdpi.com While studies specifically isolating the direct effect of this compound are limited, research on extracts from Hypericum papuanum and its chemical relatives provides strong evidence for its function as a defense against microbial pathogens. Bioactivity-guided fractionation of extracts from the aerial parts of H. papuanum led to the isolation of several phloroglucinol (B13840) derivatives, which demonstrated antibacterial properties. researchgate.netnih.gov For instance, related compounds named ialibinones A-D, isolated from the same plant, have shown activity against bacteria such as Bacillus cereus, Staphylococcus epidermidis, and Micrococcus luteus. researchgate.net This antimicrobial action is a critical defense mechanism, protecting the plant from infection by pathogenic microorganisms present in its environment. researchgate.netethz.ch The activation of phenolic metabolism is a known plant defense response to biotic threats. d-nb.info

Furthermore, many secondary metabolites in plants are involved in allelopathy, the chemical inhibition of one plant by another. scielo.braloki.hunih.gov Allelochemicals can be released into the environment and affect the germination and growth of nearby competing plants. scielo.brresearchgate.net While this compound has not been definitively identified as an allelochemical, other natural products with similar structural backbones have been noted for their allelopathic potential. ethz.chdergipark.org.tr This suggests that this compound may contribute to the competitive ability of H. papuanum by inhibiting the growth of neighboring flora, thereby securing more resources like sunlight, water, and nutrients.

The chemical defense portfolio of Hypericum species is also known to include insecticidal properties. scielo.br Extracts from various Hypericum species have demonstrated toxicity against several insect pests. scielo.br Although direct studies on this compound's effect on herbivores are not available, the presence of such complex secondary metabolites in H. papuanum is indicative of a broad-spectrum chemical defense strategy that likely includes deterrence of herbivorous insects. nih.govresearchgate.netresearchgate.net

**Table 1: Antibacterial Activity of Phloroglucinol Derivatives from *Hypericum papuanum***

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Ialibinone A | Bacillus cereus | Active |

| Ialibinone A | Staphylococcus epidermidis | Active |

| Ialibinone A | Micrococcus luteus | Active |

| Ialibinone B | Bacillus cereus | Active |

| Ialibinone B | Staphylococcus epidermidis | Active |

| Ialibinone B | Micrococcus luteus | Active |

| Ialibinone C | Bacillus cereus | Active |

| Ialibinone C | Staphylococcus epidermidis | Active |

| Ialibinone C | Micrococcus luteus | Active |

| Ialibinone D | Bacillus cereus | Active |

| Ialibinone D | Staphylococcus epidermidis | Active |

| Ialibinone D | Micrococcus luteus | Active |

Interactions within Natural Ecosystems

The release of chemical compounds like this compound into the environment establishes a complex network of interactions that defines the plant's ecological niche. khanacademy.orgresearchgate.netecologiaaustral.com.ar These interactions are fundamental to the structure and function of the ecosystem where H. papuanum resides. d-nb.info

The antimicrobial properties of this compound and its co-occurring metabolites directly influence the microbial communities on and around the plant. By inhibiting the growth of certain bacteria, H. papuanum can shape the composition of its phyllosphere and rhizosphere microbiome. This selective pressure can favor beneficial microorganisms while defending against potential pathogens, a crucial aspect of maintaining plant health within a complex ecosystem.

Plant-herbivore interactions are another critical component of ecosystem dynamics. mdpi.combioresearch.roresearchgate.net The production of toxic or unpalatable secondary metabolites is a primary defense against being eaten. nih.gov The complex structure of this compound likely requires a significant metabolic investment, suggesting a strong selective pressure from herbivores. While specific interactions with herbivores have not been detailed for this compound, the general insecticidal activity of Hypericum extracts points to its role in mediating these trophic interactions, potentially reducing herbivory and influencing the foraging behavior of local insect populations. scielo.br

Contributions to Biodiversity and Bioprospecting Research

The discovery of this compound is a direct outcome of bioprospecting, the exploration of natural sources for small molecules, macromolecules, and biochemical and genetic information that could be developed into commercially valuable products. mdpi.com The unique and complex chemical architecture of this compound, along with its demonstrated biological activities, makes it a compound of significant interest to science and industry.

The study of natural products like this compound enhances our understanding of biodiversity. It highlights the vast, untapped chemical diversity present in the world's flora, particularly in biodiversity hotspots like Papua. d-nb.info Each new compound discovered provides insights into the evolutionary and ecological strategies of the organism that produces it. The investigation into the biosynthesis and ecological function of this compound contributes to the fields of chemical ecology and evolutionary biology.

Furthermore, this compound and its related compounds serve as lead structures for the development of new therapeutic agents. The antibacterial properties of phloroglucinols from H. papuanum offer a potential starting point for the development of new antibiotics, which are critically needed to combat the rise of drug-resistant bacteria. researchgate.netnih.gov The total synthesis of this compound and other related natural products is an active area of research, driven by the need to produce these complex molecules in larger quantities for further biological evaluation and potential drug development. researchgate.net This research underscores the economic and societal value of conserving biodiversity, as undiscovered species may hold the key to future medicines and other valuable products.

**Table 2: Compounds Isolated from *Hypericum papuanum***

| Compound Name | Compound Class |

|---|---|

| This compound | Polycyclic Polyprenylated Acylphloroglucinol (PPAP) |

| Papuaforin B | PPAP |

| Papuaforin C | PPAP |

| Papuaforin D | PPAP |

| Papuaforin E | PPAP |

| Ialibinone A | Tricyclic Phloroglucinol |

| Ialibinone B | Tricyclic Phloroglucinol |

| Ialibinone C | Tricyclic Phloroglucinol |

| Ialibinone D | Tricyclic Phloroglucinol |

| Ialibinone E | Tricyclic Phloroglucinol |

| Enaimeone A | Prenylated Phloroglucinol |

| Enaimeone B | Prenylated Phloroglucinol |

| Enaimeone C | Prenylated Phloroglucinol |

| 1'-Hydroxyialibinone A | Prenylated Phloroglucinol |

| 1'-Hydroxyialibinone B | Prenylated Phloroglucinol |

| 1'-Hydroxyialibinone D | Prenylated Phloroglucinol |

| Hiperguinone A | Bicyclic Phloroglucinol |

| Hiperguinone B | Bicyclic Phloroglucinol |

| Hiperpapuanon | Bicyclic Phloroglucinol |

Q & A

Q. Methodological Guidance

- Data Transparency : Share raw spectra, chromatograms, and statistical code in public repositories (e.g., Zenodo) .

- Protocol Standardization : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental workflows .

- Collaborative Validation : Replicate key findings in independent labs to confirm robustness .

How should conflicting results in this compound’s anti-inflammatory activity be interpreted?

Advanced Research Question

Contradictions may stem from:

- Model Specificity : Differences in inflammatory stimuli (e.g., LPS vs. TNF-α) across studies .

- Biomarker Selection : Use multiplex assays (e.g., Luminex) to quantify cytokines (IL-6, TNF-α) instead of single-analyte ELISAs .

- Pathway Crosstalk : Evaluate upstream regulators (e.g., NF-κB vs. MAPK) via phosphoproteomics to clarify context-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.